2,3,6-Trichloroquinoxaline

Catalog No.
S749038
CAS No.
2958-87-4
M.F
C8H3Cl3N2
M. Wt
233.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,6-Trichloroquinoxaline

CAS Number

2958-87-4

Product Name

2,3,6-Trichloroquinoxaline

IUPAC Name

2,3,6-trichloroquinoxaline

Molecular Formula

C8H3Cl3N2

Molecular Weight

233.5 g/mol

InChI

InChI=1S/C8H3Cl3N2/c9-4-1-2-5-6(3-4)13-8(11)7(10)12-5/h1-3H

InChI Key

GZEGFNCRZUGIOB-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Cl)N=C(C(=N2)Cl)Cl

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C(C(=N2)Cl)Cl
2,3,6-Trichloroquinoxaline (TCQ) is an organic chemical compound with the molecular formula C8H3Cl3N2. TCQ is a trichlorinated analogue of quinoxaline, a heterocyclic compound. It is used extensively in scientific experiments due to its various physical and chemical properties. This paper will provide a comprehensive overview of TCQ, including its definition and background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, and limitations and future directions.
Quinoxaline is a bicyclic organic compound containing a benzene ring fused with a pyrazine ring. TCQ is a trichlorinated analogue of quinoxaline in which three hydrogen atoms in the pyrazine ring are replaced by chlorine atoms. The synthesis of TCQ was first reported in 1954 by Edwards and Ryan. Since then, TCQ has been used extensively in various scientific experiments due to its unique physical and chemical properties.
TCQ is a yellow crystalline powder that is insoluble in water and soluble in most organic solvents. Its melting point is 183-187 °C, and its boiling point is approximately 300 °C. TCQ is stable under normal conditions; however, it can decompose at high temperatures. TCQ is also sensitive to light, and its color can change upon exposure to light. TCQ is a strong electron acceptor due to the presence of the chlorine atoms in the pyrazine ring, which can form hydrogen bonds with electron-donating molecules.
TCQ can be synthesized by various methods, including nitration and halogenation of quinoxaline, diazotization of 2,6-dichloroaniline followed by cyclization, and oxidation of 2,3-dichloroquinoxaline. The purity and identity of TCQ can be confirmed by various analytical methods, such as nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), infrared spectroscopy (IR), and X-ray diffraction (XRD).
Various analytical methods can be used to detect and quantify TCQ in various samples. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are commonly used techniques for the analysis of TCQ in environmental and biological samples. MS and NMR spectroscopy can be used to confirm the identity of TCQ in these samples. In addition, IR spectroscopy can provide information about the functional groups present in TCQ.
TCQ has been found to possess various biological properties, including antitumor, antiviral, and antibacterial activities. TCQ has been shown to inhibit the growth of various cancer cell lines, such as MCF-7 breast cancer cells and HCT-116 colon cancer cells. It has also been found to inhibit the replication of the human immunodeficiency virus (HIV) and herpes simplex virus (HSV). Furthermore, TCQ has been shown to possess antibacterial activity against various bacterial strains, such as Staphylococcus aureus and Escherichia coli.
TCQ has been found to be moderately toxic to non-target organisms, including humans. It has been shown to cause liver damage and hematological changes in rats when administered orally at high doses. However, its acute toxicity is low, and it has been classified as a category III (slightly hazardous) substance by the World Health Organization (WHO). Therefore, proper safety precautions should be taken when handling TCQ in scientific experiments.
TCQ has been used in various scientific experiments due to its unique physical and chemical properties. It has been used as a fluorescence quencher in DNA hybridization assays and as a staining agent in electrophoresis gels. TCQ has also been used as a model compound for studying the reactivity of nitrogen and chlorine heterocycles.
Current research on TCQ is focused on its application in various fields, such as nanotechnology, material science, and organic synthesis. TCQ has been used as a precursor for the synthesis of various organic compounds, such as nitrogen-rich heterocycles and azo dyes. In addition, its use in the development of novel materials, such as metal-organic frameworks (MOFs) and molecular wires, is being explored.
TCQ has potential implications in various fields of research and industry due to its unique physical and chemical properties. In the field of nanotechnology, TCQ can be used as a building block for the synthesis of nanostructures, such as dendrimers and nanoparticles. In the field of material science, TCQ can be used as a ligand for the preparation of metal-organic frameworks, which have potential applications in gas storage and catalysis. In the field of organic synthesis, TCQ can be used as a precursor for the synthesis of various organic compounds, such as azo dyes and nitrogen-rich heterocycles.
Although TCQ has various potential applications in various fields, its use is limited due to its toxicity and safety concerns. Therefore, future research should focus on the development of safer and more efficient analogues of TCQ. In addition, more studies should be conducted to explore the potential applications of TCQ in various fields, such as drug discovery and medical imaging. Furthermore, the development of new analytical methods for the detection and quantification of TCQ in various samples is needed.
In conclusion, TCQ is an organic compound with various unique physical and chemical properties, making it a valuable tool in various scientific experiments. However, its toxicity and safety concerns limit its potential applications. Therefore, future research should focus on the development of safer and more efficient analogues of TCQ, as well as the exploration of its potential applications in various fields.

XLogP3

3.8

Other CAS

2958-87-4

Wikipedia

2,3,6-Trichloroquinoxaline

General Manufacturing Information

Quinoxaline, 2,3,6-trichloro-: INACTIVE

Dates

Modify: 2023-08-15

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